molecular formula C14H19N3O2 B1238257 (1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one

(1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one

Cat. No. B1238257
M. Wt: 261.32 g/mol
InChI Key: LYJVIKGETNIJGO-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methylphenyl)hydrazinylidene]-1-(4-morpholinyl)-2-propanone is a member of phenylhydrazines.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and X-ray structure analysis of compounds similar to "(1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one" have been studied, highlighting the importance of the N―N double bond geometry and partial delocalization across the linear triazene moiety. These compounds exhibit significant absorption in the UV range due to π  π* and n  π* transitions, with emissions observed in both acetonitrile and 2-methyltetrahydrofuran solutions (Taylor Chin et al., 2010).

Photophysical Characterization

  • Research has shown that derivatives of this compound display photophysical characteristics, such as intense absorption bands in dilute solutions and varying emission wavelengths under different temperatures. These properties are crucial for applications in materials science, especially in the development of photoluminescent materials and sensors (Taylor Chin et al., 2010).

Antimicrobial and Antitumor Activity

  • Some derivatives have been synthesized and tested for antimicrobial activity, demonstrating the compound's potential in developing new antimicrobial agents. The structure-activity relationship of these derivatives provides insights into designing more effective compounds (A. Idhayadhulla et al., 2011).
  • Additionally, certain derivatives have shown antitumor activity, highlighting the potential of these compounds in cancer research and therapy. The synthesis of these derivatives and their biological evaluation can lead to the discovery of new anticancer drugs (A. U. Isakhanyan et al., 2016).

QSAR Analysis

  • QSAR (Quantitative Structure-Activity Relationship) analysis of certain derivatives has been conducted to understand the molecular structure parameters and their correlation with antioxidant activity. This research is pivotal in designing new compounds with enhanced antioxidant properties, which can be applied in various fields, including pharmaceuticals and food science (І. Drapak et al., 2019).

properties

Product Name

(1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

(1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one

InChI

InChI=1S/C14H19N3O2/c1-11-5-3-4-6-13(11)15-16-14(12(2)18)17-7-9-19-10-8-17/h3-6,15H,7-10H2,1-2H3/b16-14+

InChI Key

LYJVIKGETNIJGO-JQIJEIRASA-N

Isomeric SMILES

CC1=CC=CC=C1N/N=C(\C(=O)C)/N2CCOCC2

Canonical SMILES

CC1=CC=CC=C1NN=C(C(=O)C)N2CCOCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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